molecular formula C23H26N2O6 B2472435 Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1354448-71-7

Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2472435
CAS No.: 1354448-71-7
M. Wt: 426.469
InChI Key: DXBPVCNHYZNOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a 1-oxa-3,8-diazaspiro[4.5]decane core. Key features include:

  • Molecular Formula: C₂₃H₂₆N₂O₄
  • Molecular Weight: 394.47 g/mol
  • Purity: >90% (as per commercial specifications) .
  • Applications: Primarily used in research settings for drug discovery, particularly in modulating spirocyclic scaffolds for receptor targeting.

Properties

IUPAC Name

benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-28-19-9-8-18(14-20(19)29-2)25-16-23(31-22(25)27)10-12-24(13-11-23)21(26)30-15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBPVCNHYZNOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its molecular formula and structural features suggest a promising pharmacological profile that warrants detailed exploration.

Structural Characteristics

The compound features a diazaspiro framework characterized by two nitrogen atoms integrated into a bicyclic system. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's biological activity and chemical reactivity.

Property Value
Molecular FormulaC23H28N2O4
Melting Point131 - 133 °C
Structural FrameworkSpirocyclic with diazaspiro structure

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Related spirocyclic compounds have shown promise in inhibiting tumor growth.
  • Enzyme Interaction : There is evidence suggesting that this compound may interact with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and cellular proliferation pathways.

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that its interaction with CDKs could influence cancer cell proliferation and survival. Further studies are necessary to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateSimilar diazaspiro frameworkAntitumor activityDifferent substitution pattern
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylateFluorine substitutionPotentially enhanced activityFluorine may increase metabolic stability
Pyrrolopyrimidine derivativesDifferent core structureInhibitors of cyclin-dependent kinasesDifferent mechanism of action

Case Studies and Research Findings

  • Antitumor Studies : Research has shown that spirocyclic compounds similar to this compound exhibit significant antitumor effects in vitro and in vivo models. These studies typically involve assessing the compound's ability to inhibit cell proliferation in various cancer cell lines.
  • Enzyme Binding Studies : Initial binding assays indicate that this compound may have a moderate affinity for cyclin-dependent kinases. These findings suggest potential applications in cancer therapy, where CDK inhibitors are of significant interest.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Properties Evidence
Target Compound 3-(3,4-Dimethoxyphenyl), benzyl carboxylate C₂₃H₂₆N₂O₄ 394.47 >90% Research use; enhanced lipophilicity due to dimethoxy groups
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate tert-Butyl carboxylate, no aromatic substituent C₁₂H₂₀N₂O₄ 256.3 97% Simplified structure; higher purity; used as a synthetic intermediate
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate 3-Fluorophenyl, 7-methyl group C₂₃H₂₃FN₂O₄ 410.45 N/A Fluorine enhances metabolic stability; methyl group introduces steric effects
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Phenylpiperazine propyl, diketone core C₂₆H₃₁N₅O₂ 445.56 N/A Piperazine moiety improves solubility; potential CNS activity
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate Ethyl group, stereospecific (S)-configuration C₁₆H₃₀N₂O₄ 314.43 95% Chiral center impacts receptor binding; ethyl group modifies hydrophobicity

Substituent-Driven Functional Differences

  • Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound increases electron density and lipophilicity, favoring interactions with hydrophobic binding pockets . In contrast, 3-fluorophenyl derivatives (e.g., CAS 1184913-34-5) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
  • Ester Groups :

    • Replacing the benzyl ester with a tert-butyl ester (CAS 169206-55-7) reduces steric bulk and simplifies synthetic routes, making it a preferred intermediate for further functionalization .

Structural Modifications and Pharmacological Implications

  • Spirocyclic Core Variations: Analogs like 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () replace the oxa group with diketone moieties, altering hydrogen-bonding capacity and metabolic pathways .
  • Stereochemical Effects :

    • Chiral derivatives (e.g., tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate) highlight the role of stereochemistry in receptor binding, with enantiomers showing divergent activity profiles .

Q & A

Basic: How can researchers optimize the synthesis of benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate?

Methodological Answer :
Synthesis optimization typically involves stepwise protection-deprotection strategies and coupling reactions. For example:

  • Protection of the spirocyclic amine : Use tert-butyloxycarbonyl (Boc) groups to protect the nitrogen during intermediate steps, as seen in analogs like tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate .
  • Coupling of substituents : Introduce the 3,4-dimethoxyphenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Final deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) and introduce the benzyl carboxylate via esterification .
    Critical parameters include reaction temperature (20–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for couplings) .

Basic: What analytical techniques are recommended for characterizing this spirocyclic compound?

Methodological Answer :
A multi-technique approach ensures structural fidelity:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent integration. Key signals include the methoxy protons (δ 3.7–3.9 ppm) and carbonyl resonances (δ 165–175 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~455.18 Da) .
  • X-ray crystallography : Resolve stereochemical ambiguity in the spiro[4.5]decane core, particularly for chiral centers .
  • HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to verify >95% purity .

Advanced: How do stereochemical challenges in the spiro[4.5]decane core impact synthetic outcomes?

Methodological Answer :
The spirocyclic system introduces conformational rigidity, leading to potential diastereomers or enantiomers. Key considerations:

  • Chiral intermediates : Use enantioselective catalysis (e.g., chiral amines or transition-metal complexes) during ring closure .
  • Dynamic resolution : Leverage differential solubility of diastereomers in solvents like ethanol/water mixtures .
  • Crystallography-guided design : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to validate stereochemistry .

Advanced: How can researchers address contradictions in spectral data during characterization?

Methodological Answer :
Discrepancies often arise from dynamic equilibria or impurities:

  • Variable-temperature NMR : Identify rotameric equilibria in the spirocyclic core by analyzing signal splitting at low temperatures (−40°C) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations can confirm spatial proximity of the benzyl and dimethoxyphenyl groups .
  • Repurification : Re-crystallize from ethyl acetate/hexane to remove byproducts (e.g., incomplete Boc deprotection) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :
SAR studies require systematic substituent modifications:

  • Dimethoxyphenyl group : Replace with mono- or trifluoromethoxy analogs to assess electronic effects on bioactivity .
  • Benzyl carboxylate : Test tert-butyl or methyl esters to evaluate steric vs. electronic contributions .
  • Spiro ring expansion : Synthesize spiro[4.6] or spiro[3.5] analogs to probe ring size effects on target binding .
  • In silico docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., dopamine receptors) .

Advanced: How to design in vitro assays for evaluating this compound’s bioactivity in neuronal models?

Methodological Answer :
Leverage its structural similarity to dopaminergic precursors ( ):

  • Cell lines : Use SH-SY5Y or iPSC-derived dopaminergic neurons for toxicity and differentiation assays .
  • Target engagement : Measure cAMP modulation or kinase inhibition (e.g., EGFR) via ELISA or fluorescence polarization .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
  • Blood-brain barrier (BBB) permeability : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.